molecular formula C11H15N5O4 B12570636 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Cat. No.: B12570636
M. Wt: 281.27 g/mol
InChI Key: SHOGVEIJZIIPFU-SQEXRHODSA-N
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Description

3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by the presence of a purine base attached to a sugar moiety, specifically a deoxy-D-mannitol. The purine base in this compound is adenine, which is a fundamental component of nucleic acids such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol typically involves the reaction of adenine with a suitable sugar derivative under specific conditions. One common method involves the use of anhydrous dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction is carried out at elevated temperatures, around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed counter-current chromatography (HSCCC) can be employed for the separation and purification of the compound from reaction mixtures. This technique relies on the use of a two-phase solvent system and centrifugal force to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, bromine compounds, and various solvents such as DMF and dichloromethane. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is unique due to its specific sugar moiety and the presence of a deoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,4S,5S)-4-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c12-10-7-11(14-3-13-10)16(4-15-7)8-5(1-17)20-6(2-18)9(8)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8-,9-/m1/s1

InChI Key

SHOGVEIJZIIPFU-SQEXRHODSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H](O[C@@H]([C@H]3O)CO)CO)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(OC(C3O)CO)CO)N

Origin of Product

United States

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